molecular formula C10H13NO4 B13233062 4-Methyl-2-(2-methyltetrahydrofuran-3-yl)oxazole-5-carboxylic acid

4-Methyl-2-(2-methyltetrahydrofuran-3-yl)oxazole-5-carboxylic acid

Cat. No.: B13233062
M. Wt: 211.21 g/mol
InChI Key: JJHQOHVEUQYYQY-UHFFFAOYSA-N
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Description

4-methyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyloxolan-3-ylamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazole-5-carboxylic alcohols.

Scientific Research Applications

4-methyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyloxazole-5-carboxylic acid
  • 4-methyl-2-oxazolecarboxylic acid
  • 2-(2-methyloxolan-3-yl)-1,3-oxazole

Uniqueness

4-methyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of both the oxazole ring and the methyloxolan group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-methyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-5-8(10(12)13)15-9(11-5)7-3-4-14-6(7)2/h6-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

JJHQOHVEUQYYQY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)C2=NC(=C(O2)C(=O)O)C

Origin of Product

United States

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